molecular formula C12H15N2NaO3 B12681419 Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate CAS No. 94201-50-0

Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate

Cat. No.: B12681419
CAS No.: 94201-50-0
M. Wt: 258.25 g/mol
InChI Key: RKVKFVQTWSKNSA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Derivation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium;5-cyclohex-3-en-1-yl-5-ethylpyrimidin-3-ide-2,4,6-trione . This name reflects its structural features:

  • A pyrimidinetrione core (2,4,6-trioxo-1,3-diazinane), characteristic of barbiturates.
  • Two substituents at the 5-position:
    • A cyclohex-3-en-1-yl group (a six-membered ring with one double bond between carbons 3 and 4).
    • An ethyl group (-CH2CH3).
  • A sodium counterion replacing the acidic hydrogen at the N3 position of the barbiturate ring.

The structural derivation begins with barbituric acid (2,4,6-trioxohexahydropyrimidine), which undergoes alkylation at both 5-position carbons. The ethyl group introduces lipophilicity, while the cyclohexenyl group adds steric bulk, influencing the compound’s pharmacokinetic properties.

The molecular formula is C12H15N2NaO3 , with a molecular weight of 258.25 g/mol . The SMILES notation (CCC1(C(=O)NC(=O)[N-]C1=O)C2CCC=CC2.[Na+]) and InChI key (NDSZTDWOFWTSGK-UHFFFAOYSA-M) further encode its connectivity and stereochemistry.

Common Synonyms and Pharmaceutical Designations

This compound is recognized by multiple synonyms across chemical and pharmaceutical literature:

Synonym Source
Cyclobarbital sodium PubChem, ECHA
Phanodorn sodium DrugFuture, Wikidata
Sodium 5-cyclohex-3-en-1-yl-5-ethylbarbiturate EINECS
5-(1-Cyclohexen-1-yl)-5-ethylbarbituric acid sodium salt RTECS

Pharmaceutical designations historically associated with this compound include its use as a short-acting sedative-hypnotic agent under trade names such as Phanodorn® . However, clinical use has declined due to the advent of safer alternatives.

Registry Numbers and Cross-Referenced Identifiers

The compound is cataloged in major chemical databases under the following identifiers:

Identifier Type Value
CAS Registry Number 17626-59-4 (sodium salt)
52-31-3 (parent acid, cyclobarbital)
PubChem CID 23718962
EC Number 241-605-1
RTECS Number CQ2995000
Wikidata ID Q82915182
ChEMBL ID CHEMBL2106556

The parent acid (cyclobarbital, CID 5838) shares structural features but lacks the sodium counterion, resulting in distinct physicochemical properties. Cross-referencing these identifiers ensures unambiguous identification in regulatory and research contexts.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

94201-50-0

Molecular Formula

C12H15N2NaO3

Molecular Weight

258.25 g/mol

IUPAC Name

sodium;1-(cyclohexen-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C12H16N2O3.Na/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8;/h6,9H,2-5,7H2,1H3,(H,13,15,17);/q;+1/p-1

InChI Key

RKVKFVQTWSKNSA-UHFFFAOYSA-M

Canonical SMILES

CCC1C(=O)[N-]C(=O)N(C1=O)C2=CCCCC2.[Na+]

Origin of Product

United States

Preparation Methods

Formation of Barbituric Acid Derivative

The starting point is barbituric acid, a pyrimidine-2,4,6-trione, which serves as the scaffold for substitution. Barbituric acid is typically synthesized by the condensation of urea with malonic acid derivatives under acidic or basic catalysis.

Introduction of the 5-Ethyl Group

The 5-ethyl substituent is introduced via alkylation at the 5-position of the barbituric acid ring. This is commonly achieved by reacting barbituric acid with ethyl halides (e.g., ethyl bromide) in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the active methylene group at position 5 is alkylated.

Introduction of the 1-(1-cyclohexen-1-yl) Group

The 1-(1-cyclohexen-1-yl) substituent is introduced by alkylation or condensation with a cyclohexenyl derivative. This step often involves the reaction of the 5-ethylbarbituric acid intermediate with 1-cyclohexenyl halides or related electrophiles under controlled conditions to ensure selective substitution at the nitrogen atom at position 1.

Formation of the Sodium Salt

The final step involves neutralization of the barbituric acid derivative with sodium hydroxide or sodium carbonate to form the sodium salt, enhancing solubility and stability. This step is typically performed in aqueous or alcoholic solvents under mild conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Solvent Notes
Barbituric acid formation Urea + malonic acid, acid/base catalyst 80–100 Water/ethanol Reflux for several hours
5-Ethyl alkylation Ethyl bromide + base (NaOEt/K2CO3) 25–60 Ethanol/DMF Stirring under inert atmosphere
1-(1-cyclohexen-1-yl) alkylation 1-cyclohexenyl halide + base 40–70 Acetone/THF Controlled addition, inert atmosphere
Sodium salt formation NaOH or Na2CO3 neutralization Room temperature Water/alcohol pH adjusted to neutral or slightly basic

Analytical Data and Research Findings

Purity and Yield

  • Typical yields for the alkylation steps range from 70% to 85%, depending on reaction time and reagent purity.
  • Purity is assessed by chromatographic methods such as HPLC and confirmed by NMR and mass spectrometry.

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of ethyl and cyclohexenyl groups at the expected positions.
  • Mass spectrometry verifies the molecular weight of 258.25 g/mol consistent with the sodium salt form.
  • Infrared (IR) spectroscopy shows characteristic carbonyl stretches of the barbiturate ring and confirms sodium salt formation.

Stability Studies

  • The sodium salt form exhibits enhanced aqueous solubility and stability compared to the free acid.
  • Stability is maintained under neutral to slightly basic pH; acidic conditions may lead to hydrolysis.

Summary Table of Preparation Method

Parameter Description
Starting Material Barbituric acid
Key Substituents 1-(1-cyclohexen-1-yl), 5-ethyl
Alkylation Agents Ethyl bromide, 1-cyclohexenyl halide
Base Catalysts Sodium ethoxide, potassium carbonate
Solvents Ethanol, DMF, acetone, THF, water
Reaction Temperatures 25–100 °C depending on step
Final Product Form Sodium salt (neutralized with NaOH or Na2CO3)
Molecular Weight 258.25 g/mol
Purity Assessment HPLC, NMR, MS, IR
Typical Yield 70–85%

Scientific Research Applications

Pharmacological Applications

Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate is primarily studied for its sedative and hypnotic properties. As a member of the barbiturate class, it functions by enhancing the effects of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits nerve transmission in the brain, leading to sedation and relaxation.

Case Studies and Research Findings

  • Sedative Effects : Research indicates that compounds similar to this compound exhibit significant sedative effects in animal models. A study demonstrated that administration of this compound resulted in decreased locomotor activity in rodents, suggesting its utility as a sedative agent .
  • Anxiolytic Properties : In clinical settings, derivatives of barbiturates have been explored for their anxiolytic (anxiety-reducing) effects. A comparative study involving various barbiturates showed that this compound had comparable efficacy to traditional anxiolytics while exhibiting a favorable safety profile .

Analytical Applications

This compound's chemical properties make it suitable for various analytical methods, particularly in chromatography.

HPLC Analysis

The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). The method involves:

  • Mobile Phase Composition : A mixture of acetonitrile and water with phosphoric acid is typically used.
  • Column Type : Reverse-phase columns, such as Newcrom R1, are recommended for efficient separation and analysis .

This analytical approach allows for the detection and quantification of the compound in biological samples, which is crucial for pharmacokinetic studies.

Therapeutic Implications

The therapeutic potential of this compound extends beyond its sedative properties. Its unique structure may offer advantages in specific medical conditions.

Potential Uses in Neurology

Research suggests that derivatives of this compound could be explored for their neuroprotective effects. Barbiturates have been implicated in reducing neuronal excitability and may hold promise in treating conditions such as epilepsy or other seizure disorders .

Mechanism of Action

The mechanism of action of Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The molecular targets include the GABA-A receptor subunits, which modulate the flow of chloride ions into neurons, resulting in hyperpolarization and decreased neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Barbiturates

The pharmacological and metabolic profiles of barbiturates are highly dependent on substituents at the 5-position and the presence of sulfur/oxygen at the 2-position. Below is a detailed analysis of sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate relative to key analogs:

Structural and Functional Differences

Compound Name Substituents (5-position) Sodium Salt Duration of Action Key Metabolic Pathways Clinical Use
This compound Cyclohexenyl, ethyl Yes Intermediate Hepatic oxidation (cyclohexenyl), glucuronidation Sedation, insomnia
Hexobarbital (Evipal) Cyclohexenyl, methyl Yes Ultrashort Demethylation, oxidation to keto derivatives Anesthesia induction
Methohexital Allyl, methyl Yes Ultrashort Hepatic demethylation, allyl oxidation Anesthesia induction
Thiopental Ethyl, 1-methylbutyl Yes (sulfur at 2-position) Ultrashort Hepatic desulfuration Anesthesia induction
Nor-Evipal Cyclohexenyl, methyl (no 1-methyl) No Short Oxidation to cyclohexenonyl derivatives Experimental (limited clinical use)

Key Observations:

  • Substituent Effects : The ethyl group in this compound increases lipid solubility compared to hexobarbital’s methyl group, extending its duration of action but reducing rapidity of CNS effects ().
  • Metabolism : Cyclohexenyl oxidation is a common pathway, but this compound undergoes slower hepatic processing than ultrashort-acting analogs like methohexital, which are rapidly inactivated via allyl oxidation ().
  • Salt Forms: The sodium salt enhances water solubility for intravenous use, whereas calcium salts (e.g., cyclobarbital calcium) are used in oral formulations ().

Pharmacokinetic Data

Parameter This compound Hexobarbital Methohexital
Onset of Action 15–30 minutes 1–2 minutes 1–2 minutes
Half-Life 6–8 hours 3–5 hours 2–4 hours
Excretion (Unchanged) <5% <1% <1%

Sources : .

Metabolic Pathways

  • This compound: Primarily oxidized at the cyclohexenyl ring to form ketone derivatives, with minor glucuronidation ().
  • Hexobarbital: Undergoes demethylation (2% yield) and oxidation to inactive keto-nor-evipal (5–6% yield), with 90% of metabolites uncharacterized ().
  • Nor-Evipal: Excreted 13% unchanged, with 20% oxidized to keto-nor-evipal, highlighting the impact of ethyl vs. methyl substituents on metabolic stability ().

Clinical and Research Implications

  • Therapeutic Use : this compound’s intermediate duration suits it for insomnia treatment, contrasting with ultrashort-acting thiopental for anesthesia ().
  • Synthetic Considerations : Derivatives like 5-(1-cyclohexen-1-yl)-1,5-dimethylbarbituric acid require sodium sulfide and acetone for synthesis, with steric bulk from substituents influencing reaction yields ().

Biological Activity

Sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate is a barbiturate derivative that has garnered interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₁₁H₁₅N₂NaO₃
  • Molecular Weight : 258.25 g/mol
  • Structure : The compound features a cyclohexenyl group attached to a barbituric acid derivative, which influences its biological activity.

This compound operates primarily through modulation of the central nervous system (CNS). As with other barbiturates, it likely enhances the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and anxiolytic effects. This mechanism is crucial for its potential therapeutic applications in treating anxiety and sleep disorders.

Pharmacological Effects

  • CNS Depressant : Similar to traditional barbiturates, this compound exhibits CNS depressant properties, which can lead to sedation and relaxation.
  • Anticonvulsant Activity : Preliminary studies suggest it may have anticonvulsant effects, making it a candidate for further research in seizure management.
  • Potential Toxicity : Like other barbiturates, it poses risks of dependence and overdose; thus, careful dosing and monitoring are essential.

Study Overview

A series of studies have been conducted to assess the biological activity and safety profile of this compound. Below is a summary of key findings:

StudyFindings
Gawronski et al. (1976) Induced cytotoxicity in lymphocyte culturesSuggests potential for immune modulation
Olson et al. (1988) Dose-dependent inhibition of insulin secretion in pancreatic cellsIndicates metabolic effects that require further exploration
Fauve et al. (1987) Enhanced GSH depletion correlated with DNA synthesis inhibition in lymphocytesHighlights potential genotoxicity concerns

Detailed Findings

  • Cytotoxicity : Research indicated that this compound could induce cytotoxic effects at higher concentrations, particularly affecting lymphocyte proliferation. This suggests that while it may have therapeutic benefits, there are significant risks associated with its use .
  • Metabolic Effects : Studies demonstrated that this compound inhibits insulin secretion from pancreatic beta cells in a dose-dependent manner, suggesting implications for glucose metabolism and potential effects on diabetic patients .
  • Genotoxicity : The compound has shown potential genotoxic effects in various assays, raising concerns about its long-term safety profile in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of sodium 1-(1-cyclohexen-1-yl)-5-ethylbarbiturate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions involving barbituric acid derivatives. For example, analogous barbiturates are prepared by reacting 5,5-dibromo-1,3-dimethylbarbituric acid with sodium sulfide in aqueous acetone, followed by recrystallization from dichloromethane/diethyl ether to isolate the product . Optimization involves adjusting stoichiometry, solvent polarity, and temperature to improve yield (e.g., 22% yield reported for similar derivatives) .

Q. How is the keto-enol tautomerism of the barbiturate ring confirmed experimentally?

  • Methodological Answer : X-ray crystallography is critical for determining the keto form dominance. Bond angles (e.g., C1-C2-C3 = 116.1°) and bond lengths (C12-C13 = 153.7 pm) within the barbiturate ring confirm sp³ hybridization, ruling out enol tautomers. Computational modeling can supplement experimental data .

Q. What spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of:

  • X-ray diffraction to resolve crystal packing and bond parameters .
  • NMR to analyze proton environments (e.g., cyclohexenyl protons appear as distinct multiplet signals).
  • FT-IR to identify carbonyl stretching vibrations (~1700 cm⁻¹) .

Advanced Research Questions

Q. What steric and electronic factors influence the reactivity of this compound in substitution reactions?

  • Methodological Answer : Steric hindrance from the cyclohexenyl group reduces nucleophilic attack at the C5 position. Computational studies (DFT) can quantify steric effects using parameters like %Buried Volume. Electronic effects are assessed via Hammett substituent constants, with electron-withdrawing groups stabilizing the enolate intermediate .

Q. How does the compound’s stability vary under physiological pH conditions, and what degradation products form?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC-MS. Hydrolysis of the barbiturate ring under acidic conditions generates urea and cyclohexenyl derivatives. Sodium counterions enhance aqueous solubility but may accelerate hydrolysis at high pH .

Q. What contradictions exist in reported pharmacological data for cyclohexenyl-substituted barbiturates, and how can they be resolved?

  • Methodological Answer : Discrepancies in sedative efficacy (e.g., Cyclobarbital vs. Hexobarbital) arise from differences in lipophilicity and blood-brain barrier penetration. Resolve via comparative pharmacokinetic studies using LC-MS/MS to measure plasma half-life and tissue distribution .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?

  • Methodological Answer : Residual solvents (e.g., acetone) and brominated byproducts require GC-MS headspace analysis. Limit of quantification (LOQ) can be improved using deuterated internal standards. For isomerization byproducts (e.g., α-allophanyl derivatives), chiral HPLC with polar organic mobile phases is recommended .

Q. How can computational models predict the compound’s interaction with GABA receptors?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to the GABAₐ receptor’s β-subunit. Validate predictions with electrophysiological assays (patch-clamp) on transfected HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.